Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate
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Overview
Description
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate typically involves the reaction of 3-hydroxy-4-acetylaminobenzoic acid with an etherification reagent such as sulfuric acid ethyl ester. The reaction conditions often include controlled temperatures and the use of organic solvents like chloroform, DMSO, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA results in the formation of epoxides, while reduction with sodium borohydride yields reduced forms of the compound .
Scientific Research Applications
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate include:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: A bioisoster of clofibrate with an acetamide group instead of a chlorine atom.
4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives: Known for their antimicrobial properties.
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: Studied for their anticonvulsant and sedative activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H24N2O4 |
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Molecular Weight |
308.37 g/mol |
IUPAC Name |
ethyl 4-(4-acetamido-3-aminophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-15(20)16(3,4)8-9-22-12-6-7-14(13(17)10-12)18-11(2)19/h6-7,10H,5,8-9,17H2,1-4H3,(H,18,19) |
InChI Key |
MBBJXRQQYMUFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)N |
Origin of Product |
United States |
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